molecular formula C22H24N2O2S B11511107 N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide

N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B11511107
M. Wt: 380.5 g/mol
InChI Key: IFZXPIJYQTXJQN-UHFFFAOYSA-N
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Description

N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide is an organic compound with the molecular formula C22H24N2O2S. It is known for its unique structure, which combines a quinoline moiety with a pentyloxyphenyl group through a sulfanylacetamide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using conventional methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.

    Introduction of the Pentyloxyphenyl Group: This step involves the alkylation of a phenol derivative with pentyl bromide in the presence of a base like potassium carbonate.

    Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the quinoline derivative with the pentyloxyphenyl derivative in the presence of a thiol reagent and an acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The phenyl and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication or transcription. The sulfanylacetamide linkage may interact with enzymes, altering their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pentoxyphenyl)-2-quinolin-8-ylsulfanylacetamide
  • 2-(quinolin-8-ylsulfanyl)acetamide derivatives
  • Quinoline-based compounds with different alkyl or aryl substitutions

Uniqueness

N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific combination of a quinoline moiety with a pentyloxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4-pentoxyphenyl)-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C22H24N2O2S/c1-2-3-4-15-26-19-12-10-18(11-13-19)24-21(25)16-27-20-9-5-7-17-8-6-14-23-22(17)20/h5-14H,2-4,15-16H2,1H3,(H,24,25)

InChI Key

IFZXPIJYQTXJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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